molecular formula C11H20N2O B2907552 1-sec-butyl-5-(propoxymethyl)-1H-pyrazole CAS No. 1856041-71-8

1-sec-butyl-5-(propoxymethyl)-1H-pyrazole

Cat. No. B2907552
CAS RN: 1856041-71-8
M. Wt: 196.294
InChI Key: WEEYXAKIHVLXHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Sec-butyl-5-(propoxymethyl)-1H-pyrazole, also known as SPM-927, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic properties. This compound belongs to the pyrazole class of organic molecules and has been found to exhibit a range of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 1-sec-butyl-5-(propoxymethyl)-1H-pyrazole is not yet fully understood. However, it is believed to act on the GABAergic system in the brain, which is involved in the regulation of pain and anxiety. 1-sec-butyl-5-(propoxymethyl)-1H-pyrazole has been found to increase the release of GABA in the brain, which may contribute to its analgesic and anxiolytic effects.
Biochemical and Physiological Effects:
1-sec-butyl-5-(propoxymethyl)-1H-pyrazole has been found to exhibit a range of biochemical and physiological effects. In addition to its analgesic and anxiolytic properties, 1-sec-butyl-5-(propoxymethyl)-1H-pyrazole has been found to have anti-inflammatory effects. It has also been shown to reduce oxidative stress and improve mitochondrial function in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 1-sec-butyl-5-(propoxymethyl)-1H-pyrazole in lab experiments is that it has been shown to be effective in animal models of neuropathic pain. This makes it a useful tool for studying the mechanisms of neuropathic pain and developing new therapeutic agents for this condition. However, one limitation of using 1-sec-butyl-5-(propoxymethyl)-1H-pyrazole in lab experiments is that its mechanism of action is not yet fully understood. This makes it difficult to interpret the results of experiments involving this compound.

Future Directions

There are several potential future directions for research involving 1-sec-butyl-5-(propoxymethyl)-1H-pyrazole. One area of research that warrants further investigation is the mechanism of action of this compound. Understanding how 1-sec-butyl-5-(propoxymethyl)-1H-pyrazole works at the molecular level could lead to the development of more effective therapeutic agents for neuropathic pain and other conditions. Another area of research that could be explored is the potential use of 1-sec-butyl-5-(propoxymethyl)-1H-pyrazole in combination with other drugs to enhance its therapeutic effects. Finally, more studies are needed to determine the safety and efficacy of 1-sec-butyl-5-(propoxymethyl)-1H-pyrazole in humans, which could pave the way for clinical trials of this compound.

Synthesis Methods

The synthesis of 1-sec-butyl-5-(propoxymethyl)-1H-pyrazole involves a multi-step process that begins with the reaction of 2-bromo-1-butene with hydrazine hydrate to form 1-butyl-3-hydrazinyl-1-propene. This intermediate is then reacted with propylene oxide to form 1-butyl-3-(propoxymethyl)-1H-pyrazole. Finally, the sec-butyl group is introduced through a Grignard reaction with sec-butylmagnesium bromide to form 1-sec-butyl-5-(propoxymethyl)-1H-pyrazole.

Scientific Research Applications

1-sec-butyl-5-(propoxymethyl)-1H-pyrazole has been found to exhibit potential therapeutic properties in a range of scientific research applications. One area of research where 1-sec-butyl-5-(propoxymethyl)-1H-pyrazole has shown promise is in the treatment of neuropathic pain. Studies have found that 1-sec-butyl-5-(propoxymethyl)-1H-pyrazole can reduce pain sensitivity in animal models of neuropathic pain, suggesting that it may be a useful therapeutic agent for this condition.

properties

IUPAC Name

1-butan-2-yl-5-(propoxymethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O/c1-4-8-14-9-11-6-7-12-13(11)10(3)5-2/h6-7,10H,4-5,8-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEEYXAKIHVLXHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOCC1=CC=NN1C(C)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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